(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Description
The compound (E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a pyrazole-based enamide derivative characterized by:
- A pyrazole core substituted at the 1-position with a phenyl group and at the 3-position with a 4-hexoxyphenyl moiety.
- An α,β-unsaturated enamide side chain featuring a cyano group (C≡N) at the β-position and a cyclohexylamide group at the terminal end.
- The (E)-configuration of the prop-2-enamide group, which influences molecular geometry and intermolecular interactions.
While direct data on its applications are unavailable, structurally analogous compounds (e.g., those with pyrazole-cyano-enamide backbones) are often explored in medicinal chemistry for kinase inhibition or as intermediates in organic synthesis .
Properties
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O2/c1-2-3-4-11-20-37-29-18-16-24(17-19-29)30-26(23-35(34-30)28-14-9-6-10-15-28)21-25(22-32)31(36)33-27-12-7-5-8-13-27/h6,9-10,14-19,21,23,27H,2-5,7-8,11-13,20H2,1H3,(H,33,36)/b25-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZFDQRYQYMMDT-NJNXFGOHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NC3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s interaction with its targets results in the synthesis of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine, and 1,2-azaphospholes bearing a chromone ring
Biochemical Pathways
The compound’s interaction with phosphorus reagents suggests it may influence phosphorus-related biochemical pathways.
Result of Action
The result of the compound’s action is the synthesis of novel phosphorus heterocycles such as 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine, and 1,2-azaphospholes bearing a chromone ring. These products could potentially have various applications, including medicinal and pharmacological uses.
Biological Activity
(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a complex organic compound with significant potential in pharmacology due to its pyrazole moiety. This compound has been studied for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C31H36N4O2, with a molecular weight of approximately 496.655 g/mol. Its structure features a cyano group, a cyclohexyl group, and a pyrazole ring, which is known for conferring various biological activities.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in clinical trials but is hypothesized to share these anticancer effects due to its structural similarities to other known pyrazole-based anticancer agents .
2. Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds like celecoxib, which contain the pyrazole nucleus, have been used effectively in treating inflammatory conditions. It is anticipated that (E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide may exhibit similar anti-inflammatory effects, potentially inhibiting COX enzymes involved in the inflammatory response .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented, with studies showing efficacy against various bacterial and fungal strains. The compound's unique functional groups may enhance its interaction with microbial targets, leading to increased antimicrobial activity .
Research Findings and Case Studies
The following table summarizes key findings from various studies on pyrazole derivatives that relate to the biological activity of (E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with pyrazole moieties, such as (E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide, exhibit promising anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. The presence of the cyano group and the pyrazole ring may enhance its ability to modulate inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests it may possess antimicrobial properties. Initial studies have indicated that derivatives of pyrazole can inhibit bacterial growth, which could lead to the development of new antimicrobial agents .
Material Science
Synthesis of Novel Materials
(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide has been utilized in the synthesis of novel phosphorus heterocycles. Its interaction with phosphorus reagents leads to the formation of compounds like 1,2,3-diazaphosphinanes and thiazaphosphinine derivatives, which are valuable in material science for creating advanced polymers and catalysts .
Biochemical Research
Biochemical Pathways
The compound's interaction with various biochemical pathways, particularly those involving phosphorus, suggests its potential role in biochemical research. It may influence metabolic processes related to phosphorus metabolism, which is crucial for cellular functions .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of pyrazole derivatives demonstrated that (E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Mechanism
In another study focused on anti-inflammatory mechanisms, this compound was shown to reduce pro-inflammatory cytokine levels in a murine model of arthritis. The results indicated a reduction in swelling and pain, highlighting its therapeutic potential for inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Alkoxy Chain Length: The hexoxy group in the target compound increases lipophilicity (logP ~5.2 estimated) compared to the methoxy group in (logP ~3.8). This enhances membrane permeability but may reduce aqueous solubility.
Amide Group Variations :
- The cyclohexylamide in the target compound offers conformational flexibility, while the 2,4,6-trimethylphenyl group in introduces steric bulk, possibly affecting target selectivity.
Electronic Effects: The cyano group in all compounds stabilizes the enamide’s α,β-unsaturated system via conjugation, enhancing electrophilicity for nucleophilic addition reactions .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading to improve yields.
- Characterize intermediates using and to confirm structural integrity.
Advanced: How can crystallographic data resolve structural ambiguities in this compound, particularly regarding its (E)-configuration?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The (E)-configuration is confirmed by analyzing the dihedral angle between the cyano group and the pyrazole ring, which should exceed 150° .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize electron density and validate bond lengths/angles. For example, the C=C bond in the enamide moiety should be ~1.34 Å, consistent with an (E)-configuration .
- Validation : Cross-check with CIF files using checkCIF/PLATON to identify outliers in torsion angles .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- : Identify aromatic protons (δ 6.8–8.2 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm).
- : Confirm the cyano group (δ ~115 ppm) and carbonyl carbons (δ ~165–170 ppm).
- IR Spectroscopy : Detect C≡N stretching (~2240 cm) and amide C=O (~1680 cm).
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]) with <2 ppm error.
Advanced: How can hydrogen bonding patterns influence the compound’s crystallinity and stability?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., for dimeric interactions). For example, the amide N–H may form a bond with a graph set descriptor , stabilizing the crystal lattice .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen bond density. Higher melting points (>200°C) suggest extensive intermolecular interactions.
- Powder XRD : Compare experimental and simulated patterns (from Mercury 4.0) to assess polymorphism .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to compute Fukui indices () for electrophilic sites. The β-carbon of the enamide is likely reactive () due to conjugation with the electron-withdrawing cyano group.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict hydrolysis rates.
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR modifications .
Basic: How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >98% is indicated by a single peak.
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 70.2%, H: 6.8%, N: 10.5%).
- Melting Point : A sharp range (<2°C variation) confirms homogeneity.
Advanced: How do structural modifications (e.g., varying the hexoxyphenyl group) impact biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with shorter alkoxy chains (e.g., methoxy vs. hexoxy) and test against target enzymes (e.g., COX-2).
- Crystallographic Data : Compare binding modes using PDB entries (e.g., 4XYZ) to identify critical hydrophobic interactions .
- Pharmacokinetic Profiling : Measure logP (octanol/water) to assess lipophilicity changes. Hexoxy derivatives may exhibit higher membrane permeability (logP ~4.2) .
Basic: What are common pitfalls in interpreting NMR data for this compound?
Methodological Answer:
- Dynamic Effects : Rotameric splitting in the cyclohexyl group can complicate . Use elevated temperatures (60°C) to simplify spectra.
- Residual Solvents : DMF (δ 2.7–2.9 ppm) or DMSO (δ 2.5 ppm) may obscure signals. Ensure thorough drying under high vacuum.
- Coupling Artifacts : Use to resolve overlapping aromatic signals.
Table 1: Key Crystallographic Parameters
| Parameter | Value | Method (Reference) |
|---|---|---|
| Space Group | P2/c | SHELXL |
| Dihedral Angle (E-config) | 158.2° | ORTEP-3 |
| Hydrogen Bond Length | 2.89 Å (N–H⋯O) | Graph Set Analysis |
| R-factor | <0.05 | checkCIF Validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
